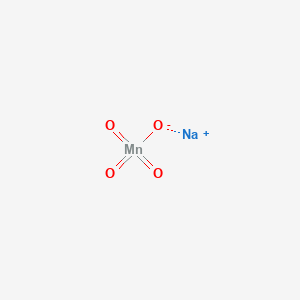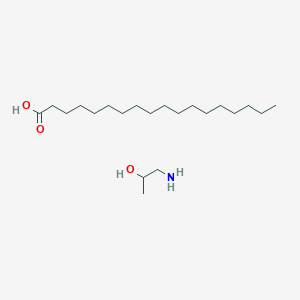
1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl-
Overview
Description
“1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl-” is a chemical compound with the linear formula C14H16N2 . It has a molecular weight of 212.297 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl-” is based on a benzene ring with two acetonitrile groups attached at the 1 and 4 positions, and four methyl groups attached at the 2,3,5,6 positions . The exact 3D structure would require more detailed analysis or experimental data.Physical And Chemical Properties Analysis
The physical and chemical properties of “1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl-” are not fully detailed in the retrieved data. It is known that it has a molecular weight of 212.297 . More specific properties such as melting point, boiling point, solubility, and others would require additional resources or experimental data.Scientific Research Applications
Sterically Encumbered Systems for Phosphorus Centers
- Tetraarylphenyls, including compounds similar to 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl-, have been investigated as ligands for synthesizing compounds with two p-phenylene-bridged phosphorus centers. This research highlights the potential use of such compounds in the development of materials with low-coordinate phosphorus centers, which are significant in the field of inorganic chemistry (Shah, Concolino, Rheingold, & Protasiewicz, 2000).
Reactions with Nitrogen Dioxide
- The reaction of 2,3,5,6-tetramethyl-4-nitrophenol, which is structurally related to the compound , with nitrogen dioxide has been studied, yielding various isomeric compounds. This research provides insights into the reactivity of similar compounds under specific conditions, which can be valuable for synthetic chemistry applications (Hartshorn, Robinson, & Vaughan, 1985).
Porous Metal-Organic Frameworks
- A study on the creation of a porous metal-organic framework using 1,4-benzenedicarboxylate and a compound similar to 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl-, demonstrates the potential of these materials in sorption and luminescent properties. Such frameworks are crucial in material science, particularly in areas like gas storage and sensing (Hou, Lin, & Chen, 2008).
Bimetallocyclophanes and Fluorescent Chemosensing
- Research involving the synthesis of bimetallic cyclophane using a compound similar to 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- has led to the development of a fluorescent chemosensor for benzenediacetonitrile. This illustrates the utility of such compounds in creating sensitive materials for detection and sensing applications (Xu, Li, Zeng, Leng, & Zhang, 2004).
Metal–Organic Supramolecules
- The use of flexible carboxylate ligands structurally related to 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- in the assembly of metal–organic supramolecules shows the compound's relevance in the creation of novel materials with applications in molecular architecture and design (Dai, Gong, Cui, Zhang, Qiu, Ye, Sun, Pang, Zhang, Dong, & Zhang, 2010).
Photocatalytic Degradation of Dyes
- A study on copper(II) coordination polymers, involving ligands related to the compound , demonstrates a different activation effect of hydrogen peroxide for the degradation of dyes under visible light. This suggests potential applications in environmental remediation and waste treatment (Liu, Wu, Zhao, Han, Wu, Hou, & Fan, 2015).
properties
IUPAC Name |
2-[4-(cyanomethyl)-2,3,5,6-tetramethylphenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-9-10(2)14(6-8-16)12(4)11(3)13(9)5-7-15/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHFCWXYLKPCJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1CC#N)C)C)CC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303415 | |
| Record name | 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- | |
CAS RN |
1675-71-4 | |
| Record name | 1, 2,3,5,6-tetramethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-TETRAMETHYL-1,4-BENZENEDIACETONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Benzo[b]thiophen-4(5H)-one, 6,7-dihydro-](/img/structure/B155543.png)


![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B155549.png)